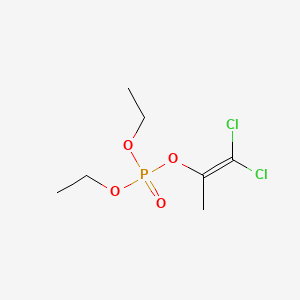
1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene is an organophosphorus compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes both chlorine and phosphorus atoms, making it a versatile reagent in synthetic chemistry.
Preparation Methods
The synthesis of 1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene typically involves the reaction of 1,1-dichloro-2-propanone with diethyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature, followed by purification steps to isolate the product.
Chemical Reactions Analysis
1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into simpler organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It can be used in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which 1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene exerts its effects involves the interaction of its phosphorus atom with various molecular targets. This interaction can lead to the inhibition of enzymes that are crucial for biological processes. The pathways involved often include phosphorylation and dephosphorylation reactions, which are essential for regulating cellular activities.
Comparison with Similar Compounds
Similar compounds to 1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene include:
1,1-Dichloro-2-propanone: A simpler compound with similar reactivity but lacking the phosphorus atom.
Diethyl phosphite: A related organophosphorus compound used in similar synthetic applications.
1,1-Dichloroacetone: Another chlorinated ketone with comparable chemical properties. The uniqueness of this compound lies in its combined chlorine and phosphorus functionalities, which provide a broader range of reactivity and applications compared to its simpler counterparts.
Properties
CAS No. |
40806-08-4 |
|---|---|
Molecular Formula |
C7H13Cl2O4P |
Molecular Weight |
263.05 g/mol |
IUPAC Name |
1,1-dichloroprop-1-en-2-yl diethyl phosphate |
InChI |
InChI=1S/C7H13Cl2O4P/c1-4-11-14(10,12-5-2)13-6(3)7(8)9/h4-5H2,1-3H3 |
InChI Key |
SSCSXSIFBIOADB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















